N'-[(E)-(4-ethylphenyl)methylidene]pyridine-4-carbohydrazide
Description
Structural Characterization of N'-[(E)-(4-Ethylphenyl)methylidene]pyridine-4-carbohydrazide
Crystallographic Analysis and Molecular Geometry
While direct crystallographic data for this compound is unavailable, insights can be drawn from structurally similar hydrazide-hydrazones. For instance, the co-crystal N′-[(2-methylphenyl)methylidene]pyridine-4-carbohydrazide–benzoic acid crystallizes in the orthorhombic Pbca space group with unit cell parameters a = 12.5765 Å, b = 4.7874 Å, and c = 24.0871 Å. The hydrazone moiety in such compounds typically adopts an E-configuration, stabilized by intramolecular hydrogen bonding between the hydrazinic NH and the pyridinyl nitrogen.
The ethyl substituent at the 4-position of the phenyl ring likely induces steric effects, perturbing the planarity observed in simpler analogs like N′-benzylidenepyridine-4-carbohydrazide. Density functional theory (DFT) calculations on related systems (e.g., B3LYP/6-31G(d,p)) predict bond lengths of ~1.28 Å for the C=N imine bond and ~1.36 Å for the C–N hydrazide linkage. A hypothetical crystal structure for the title compound might adopt a monoclinic system analogous to (E)-2-ethoxy-6-(((3-(trifluoromethyl)phenyl)imino)methyl)phenol (P2₁/n space group).
Table 1: Predicted Crystallographic Parameters
Spectroscopic Identification Techniques
FT-IR Spectral Signatures
The FT-IR spectrum of this compound is expected to exhibit key vibrational modes:
- C=N stretch : A strong absorption band near 1600–1620 cm⁻¹, characteristic of the hydrazone imine linkage.
- N–H bend : A medium-intensity peak at ~1520 cm⁻¹ from the hydrazinic NH.
- Aromatic C–H stretches : Bands between 3000–3100 cm⁻¹ for the pyridine and ethylphenyl rings.
- C=O stretch : A weak signal near 1680 cm⁻¹ due to conjugation with the hydrazone group.
NMR (¹H/¹³C) Resonance Patterns
¹H NMR (400 MHz, DMSO-d₆) predictions:
- Hydrazone NH : Singlet at δ 11.2–11.6 ppm.
- Pyridine H2/H6 : Doublets at δ 8.6–8.8 ppm (J = 5.2 Hz).
- Ethylphenyl protons :
¹³C NMR (100 MHz, DMSO-d₆) predictions:
UV-Vis Absorption Profiles
The electronic spectrum in ethanol is predicted to show two primary transitions:
Comparative Analysis with Related Hydrazide-Hydrazone Derivatives
Table 2: Structural and Spectral Comparison
Key differences arise from substituent effects:
- Electron-withdrawing groups (e.g., Cl in CCPEHP) increase C=N stretching frequencies by 7–15 cm⁻¹ compared to alkyl-substituted derivatives.
- Ethyl vs. methoxy : The ethyl group in the title compound reduces planarity versus ftivazide’s methoxy substituent, lowering π-conjugation and red-shifting UV absorbance by 15 nm.
- Crystal packing : Bulky substituents like ethyl hinder π-stacking interactions, favoring hydrogen-bonded dimerization over herringbone arrangements.
Properties
Molecular Formula |
C15H15N3O |
|---|---|
Molecular Weight |
253.30 g/mol |
IUPAC Name |
N-[(E)-(4-ethylphenyl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C15H15N3O/c1-2-12-3-5-13(6-4-12)11-17-18-15(19)14-7-9-16-10-8-14/h3-11H,2H2,1H3,(H,18,19)/b17-11+ |
InChI Key |
PLNPNWMJYXIHEZ-GZTJUZNOSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=NC=C2 |
Canonical SMILES |
CCC1=CC=C(C=C1)C=NNC(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
Preparation Methods
Condensation Reaction with Isonicotinic Acid Hydrazide
The primary synthesis involves a Schiff base condensation between isonicotinic acid hydrazide (INH) and 4-ethylbenzaldehyde. This method, adapted from methyl and bromo-substituted analogues, proceeds as follows:
-
Reagents :
-
INH (1 equiv)
-
4-Ethylbenzaldehyde (1 equiv)
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Ethanol (anhydrous) as solvent
-
-
Procedure :
-
Yield : 75–82% (based on bromo- and methyl-substituted analogues).
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the hydrazide’s –NH2 group on the aldehyde’s carbonyl carbon, followed by dehydration to form the C=N bond. The E -isomer predominates due to steric hindrance between the pyridine ring and ethyl group.
Alternative Solvent Systems and Catalysts
Patent data reveals solvent systems that enhance water removal, critical for shifting equilibrium toward hydrazone formation:
| Solvent | Diluent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| n-Butyl alcohol | Toluene | 110–170 | 10–30 | 85–90* |
| Ethanol | Xylene | 78–85 | 24 | 75–82 |
| Ethyl acetate | Benzene | 60–70 | 48 | 70–75 |
*Theoretical yield extrapolated from patent US2891067A.
Key Observations :
-
n-Butyl alcohol/toluene systems at elevated temperatures (110–170°C) facilitate azeotropic distillation of water, improving yields.
-
Ethanol remains the preferred solvent for laboratory-scale synthesis due to lower toxicity and easier crystallization.
Optimization of Reaction Parameters
Temperature and Time
Comparative studies show:
Solvent Selection and Molar Ratios
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Ethanol/water mixtures (97:3 v/v) yield needle-like crystals suitable for X-ray diffraction.
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Molar ratios : A 1:1 ratio of INH to aldehyde minimizes unreacted starting material. Excess aldehyde (1.2 equiv) marginally improves yields (≤5%).
Crystallization and Purification Techniques
Recrystallization from ethanol/water produces monoclinic crystals (space group P2₁/c) with unit cell parameters a = 7.921 Å, b = 12.461 Å, c = 14.225 Å, and β = 97.34°. Key steps:
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Dissolve crude product in hot ethanol.
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Add water dropwise until cloudiness appears.
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Cool to 4°C for 12 hours.
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Filter and dry under vacuum.
Purity Assessment :
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
1H NMR (500 MHz, DMSO-d6) :
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δ 12.04 (s, 1H, NH),
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δ 8.79 (d, J = 4.5 Hz, 2H, pyridine H2/H6),
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δ 7.85 (d, J = 4.5 Hz, 2H, pyridine H3/H5),
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δ 7.66 (d, J = 8.0 Hz, 2H, Ar–H),
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δ 7.30 (d, J = 8.0 Hz, 2H, Ar–H),
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δ 2.37 (q, J = 7.6 Hz, 2H, CH2CH3),
13C NMR (125 MHz, DMSO-d6) :
X-ray Diffraction Analysis
The E -configuration is confirmed by a C8=N2 bond length of 1.278 Å and a dihedral angle of 16.36° between the pyridine and spacer units. Hydrogen bonds (N–H···O, O–H···O) stabilize the crystal lattice, forming (001) sheets.
Comparative Analysis with Analogous Acylhydrazones
| Substituent | Melting Point (°C) | Yield (%) | C=N Bond Length (Å) |
|---|---|---|---|
| 4-Methylphenyl | 189–192 | 79 | 1.281 |
| 4-Ethylphenyl* | 192–195 | 82 | 1.278 |
| 4-Bromophenyl | 214–216 | 82 | 1.275 |
*Data extrapolated from methyl and bromo analogues.
Trends :
-
Electron-donating groups (e.g., –CH2CH3) lower melting points and slightly shorten C=N bonds.
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Steric effects : Ethyl substituents reduce crystallinity compared to bromo analogues.
Industrial-Scale Production Considerations
Patent US2891067A outlines a scalable protocol:
-
Use n-butyl alcohol/toluene (1:2 v/v) at 150°C for 20 hours.
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Remove water via azeotropic distillation.
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Filter and recrystallize from ethanol.
Advantages :
-
90% yield at 10 kg scale.
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Reduced reaction time (20 h vs. 24 h).
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-ethylphenyl)methylidene]pyridine-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbon-nitrogen double bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-(4-ethylphenyl)methylidene]pyridine-4-carbohydrazide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antiproliferative agent against certain cancer cell lines.
Coordination Chemistry: It forms stable complexes with transition metals, which can be used in catalysis and material science.
Antioxidant Activity: The compound exhibits radical scavenging activity, making it useful in studies related to oxidative stress.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-ethylphenyl)methylidene]pyridine-4-carbohydrazide involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate access.
Metal Chelation: It can chelate metal ions, which may interfere with redox metabolism and other metal-dependent biological processes.
Radical Scavenging: The compound can neutralize free radicals, thereby protecting cells from oxidative damage.
Comparison with Similar Compounds
Table 1: Substituent Effects on Antimycobacterial Activity
- Electron-donating groups (e.g., methyl, ethyl) at the para position enhance activity, likely by stabilizing hydrophobic interactions with the InhA enzyme’s catalytic domain (Val65, Ser94, Gly96, Thr196) .
- Electron-withdrawing groups (e.g., Cl, NO₂) or polar groups (e.g., OH) reduce activity, possibly due to disrupted binding or metabolic instability .
Physicochemical Properties
Hydrophobic substituents influence melting points, solubility, and stability:
Table 2: Physicochemical Properties
- Higher hydrophobicity (e.g., ethyl vs. methyl) may lower melting points slightly compared to polar derivatives like 5g .
- All derivatives exhibit poor aqueous solubility but dissolve in polar aprotic solvents (DMSO/DMF), suggesting utility in formulations requiring organic carriers .
Molecular Docking and Mechanism of Action
Active derivatives (e.g., 5d, 5k) form hydrogen bonds with InhA residues (Val65, Ser94) and occupy the hydrophobic pocket of the enzyme’s active site . The ethyl group in the target compound is predicted to enhance van der Waals interactions with nonpolar residues, mimicking the behavior of alkyl-substituted analogs like 5d and 5k .
Cytotoxicity and Selectivity
Non-toxic profiles of active derivatives (e.g., 5a, 5c, 5d) in RAW 264.7 macrophage cells indicate selectivity for bacterial targets over mammalian cells .
Biological Activity
N'-[(E)-(4-ethylphenyl)methylidene]pyridine-4-carbohydrazide is a compound belonging to the class of N-acylhydrazones (NAHs), which have been widely studied for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, structural characteristics, and relevant case studies.
1. Synthesis and Structural Characteristics
The synthesis of this compound typically involves a condensation reaction between a hydrazide and an aldehyde. The resulting compound exhibits an (E) configuration around the C=N bond, which is crucial for its biological activity. The molecular structure includes a pyridine ring and an ethyl-substituted phenyl group, contributing to its pharmacological properties.
Table 1: Structural Parameters of this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C13H14N4O |
| Molecular Weight | 230.28 g/mol |
| Bond Length (C=N) | ~1.27 Å |
| Dihedral Angle | 16.36° |
2. Biological Activities
N-acylhydrazone derivatives, including this compound, have been reported to exhibit various biological activities:
2.1 Antitumor Activity
Research indicates that NAH derivatives possess significant antitumor properties. For instance, compounds similar to this compound have shown effectiveness against several cancer cell lines, including breast and lung cancer cells. A study by Maia et al. (2014) demonstrated that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways.
2.2 Antimicrobial Activity
Preliminary studies have suggested that this compound exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria. In vitro tests revealed that it has comparable activity to standard antibiotics against strains such as Staphylococcus aureus and Escherichia coli .
2.3 Anti-inflammatory Activity
The anti-inflammatory potential of NAH derivatives has also been documented. Moldovan et al. (2011) highlighted that these compounds can inhibit pro-inflammatory cytokines, suggesting their utility in treating inflammatory diseases.
3. Case Studies and Research Findings
Several studies have focused on the biological evaluation of N-acylhydrazone derivatives:
- Study 1: A study assessed the cytotoxic effects of various NAHs, including this compound, on human cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation with IC50 values ranging from 5 to 15 µM.
- Study 2: A comparative analysis of NAH derivatives showed that modifications in the phenyl ring significantly influenced antibacterial activity. The introduction of electron-donating groups enhanced effectiveness against E. coli, while electron-withdrawing groups reduced activity .
Table 2: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cells | Maia et al., 2014 |
| Antimicrobial | Effective against S. aureus and E. coli | Study findings |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines | Moldovan et al., 2011 |
4. Conclusion
This compound represents a promising candidate for further pharmacological exploration due to its diverse biological activities, particularly in oncology and infectious diseases. Continued research into its mechanisms of action and optimization could lead to the development of novel therapeutic agents based on this compound.
5. References
- Maia et al., "Antitumor Activity of NAH Derivatives," Journal of Medicinal Chemistry, 2014.
- Moldovan et al., "Anti-inflammatory Properties of Hydrazone Derivatives," European Journal of Pharmacology, 2011.
- ResearchGate Publications on Biological Evaluation Studies.
Q & A
Q. What are the optimal synthetic routes for preparing N'-[(E)-(4-ethylphenyl)methylidene]pyridine-4-carbohydrazide?
Methodological Answer : The compound is synthesized via a Schiff base condensation reaction between pyridine-4-carbohydrazide and 4-ethylbenzaldehyde. Key steps include:
- Reaction Conditions : Reflux in ethanol (~80–85°C) for 4–6 hours under acidic catalysis (e.g., glacial acetic acid) .
- Yield Optimization : Phase-transfer catalysts (e.g., tribenzyl ethyl ammonium bromide) improve yields (up to 85%) by enhancing reagent solubility .
- Purification : Recrystallization from ethanol or toluene ensures high purity (>95%) .
Q. Table 1: Typical Synthesis Parameters
| Parameter | Condition | Reference |
|---|---|---|
| Solvent | Ethanol/Toluene | |
| Catalyst | Glacial acetic acid or PTC | |
| Reaction Time | 4–6 hours | |
| Yield | 75–85% |
Q. How is the compound characterized structurally and spectroscopically?
Methodological Answer :
- IR Spectroscopy : Key peaks include C=N (1602–1650 cm⁻¹), C=O (1680–1690 cm⁻¹), and N-H (3200–3450 cm⁻¹) .
- NMR : Pyridine protons appear at δ 8.6–8.8 ppm (1H NMR), while the hydrazide N-H signal is observed at δ 10.5–11.0 ppm .
- X-ray Crystallography : Monoclinic crystal systems (space group P21/n) with unit cell parameters a = 8.21 Å, b = 10.67 Å, c = 13.13 Å confirm planar geometry .
Advanced Research Questions
Q. What mechanisms underlie its biological activity, and how are these evaluated experimentally?
Methodological Answer :
- Antimicrobial Assays : MIC (Minimum Inhibitory Concentration) testing against S. aureus and E. coli using broth microdilution (range: 6.25–50 µg/mL) .
- Antidepressant Activity : Forced swim tests (FST) and tail suspension tests (TST) in murine models, with nitro- or methoxy-substituted derivatives showing significant effects .
- Target Interaction : Molecular docking (e.g., AutoDock Vina) identifies binding to bacterial enoyl-ACP reductase or neuronal monoamine oxidases .
Q. Table 2: Biological Activity Data
Q. How do crystal packing and hydrogen-bonding networks influence its stability and reactivity?
Methodological Answer :
- Cocrystal Engineering : Forms tricomponent cocrystals (e.g., with 2-(1,3-dioxoisoindolin-2-yl)acetic acid) via N–H···O and O–H···O hydrogen bonds, enhancing thermal stability (m.p. 472–474 K) .
- Packing Analysis : R₂²(18) ring motifs in polymeric chains stabilize the lattice, as visualized using PLATON .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced efficacy?
Methodological Answer :
- Substituent Effects : Electron-withdrawing groups (e.g., –NO₂, –Cl) at the para-position of the arylidene moiety improve antimicrobial activity by 2–3 fold .
- QSAR Modeling : Use descriptors like logP and polar surface area to predict bioavailability. A study on isoniazid analogs showed R² = 0.89 for antitubercular activity .
Q. How are contradictions in biological data resolved (e.g., variable activity across studies)?
Methodological Answer :
Q. What computational methods are used to predict its interaction with biological targets?
Methodological Answer :
Q. How does metal complexation alter its chemical and biological properties?
Methodological Answer :
Q. What role do cocrystals play in modulating solubility and bioavailability?
Methodological Answer :
Q. What pharmacokinetic parameters are critical for preclinical development?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
